molecular formula C16H22O B14483085 7-Methoxy-3-pentyl-1,2-dihydronaphthalene CAS No. 66339-10-4

7-Methoxy-3-pentyl-1,2-dihydronaphthalene

Cat. No.: B14483085
CAS No.: 66339-10-4
M. Wt: 230.34 g/mol
InChI Key: GWWJRIYTDDYEHJ-UHFFFAOYSA-N
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Description

7-Methoxy-3-pentyl-1,2-dihydronaphthalene is a chemical compound belonging to the class of dihydronaphthalenes These compounds are characterized by a partially hydrogenated naphthalene ring system, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-pentyl-1,2-dihydronaphthalene typically involves the dearomatisation of naphthalene derivatives through nucleophilic addition of organometallic reagents. One common method includes the use of 2,2-difluorovinyl ketones bearing an aryl group, which can be cyclized to form the desired dihydronaphthalene structure using trimethylsilylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale dearomatisation processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions and gold(I)-catalyzed intramolecular rearrangements are also explored for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-pentyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can yield fully hydrogenated naphthalene derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as bromine or chlorine in the presence of Lewis acids like aluminum chloride.

Major Products Formed

The major products formed from these reactions include naphthoquinones, fully hydrogenated naphthalenes, and various substituted naphthalene derivatives .

Scientific Research Applications

7-Methoxy-3-pentyl-1,2-dihydronaphthalene has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as a fluorescent ligand for estrogen receptors.

    Medicine: Investigated for its activity as a Hepatitis C NS5B polymerase inhibitor and its potential role in treating congestive heart failure and myocardial fibrosis.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Methoxy-3-pentyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent ligand, it binds to estrogen receptors, altering their conformation and activity. As an inhibitor of Hepatitis C NS5B polymerase, it interferes with the viral replication process by binding to the active site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-3-phenyl-1,2-dihydronaphthalene
  • 7-Methoxy-3-(1-naphthoyl)-1,2-dihydronaphthalene
  • 7-Methoxy-3-(2-naphthoyl)-1,2-dihydronaphthalene

Uniqueness

7-Methoxy-3-pentyl-1,2-dihydronaphthalene is unique due to the presence of the pentyl group, which imparts distinct hydrophobic properties and influences its reactivity and binding affinity in biological systems. This makes it a valuable compound for specific applications where hydrophobic interactions play a crucial role .

Properties

CAS No.

66339-10-4

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

7-methoxy-3-pentyl-1,2-dihydronaphthalene

InChI

InChI=1S/C16H22O/c1-3-4-5-6-13-7-8-15-12-16(17-2)10-9-14(15)11-13/h9-12H,3-8H2,1-2H3

InChI Key

GWWJRIYTDDYEHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2=C(CC1)C=C(C=C2)OC

Origin of Product

United States

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